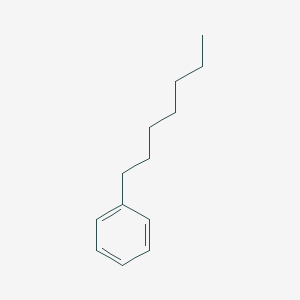
N-Acetylleucylprolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylleucylprolinamide, also known as Ac-LEU-PRO-NH2, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide is composed of two amino acids, leucine and proline, and is synthesized using solid-phase peptide synthesis.
作用機序
The mechanism of action of N-Acetylleucylprolinamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. It has also been shown to activate the opioid receptors, which are involved in pain perception.
生化学的および生理学的効果
N-Acetylleucylprolinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by activating the opioid receptors. Additionally, N-Acetylleucylprolinamide has been shown to lower blood pressure by inhibiting the activity of ACE.
実験室実験の利点と制限
One advantage of using N-Acetylleucylprolinamide in lab experiments is its ease of synthesis. It can be synthesized using solid-phase peptide synthesis, which is a well-established method in the field of peptide chemistry. Additionally, N-Acetylleucylprolinamide has been shown to have a high degree of stability, which makes it suitable for use in long-term experiments.
One limitation of using N-Acetylleucylprolinamide in lab experiments is its potential for non-specific binding. This can lead to false-positive results and can make it difficult to interpret experimental data. Additionally, the effects of N-Acetylleucylprolinamide may vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
将来の方向性
There are several future directions for the study of N-Acetylleucylprolinamide. One area of research is the development of new therapeutic applications. For example, N-Acetylleucylprolinamide may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Another area of research is the investigation of the mechanism of action of N-Acetylleucylprolinamide. Further studies are needed to fully understand how this peptide modulates the activity of enzymes and receptors in the body.
Finally, there is a need for the development of new synthetic methods for the production of N-Acetylleucylprolinamide. This will enable researchers to produce larger quantities of the peptide, which will facilitate further studies of its therapeutic potential.
Conclusion:
In conclusion, N-Acetylleucylprolinamide is a synthetic peptide that has shown promise in the field of scientific research. It has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this peptide as a therapeutic agent.
合成法
The synthesis of N-Acetylleucylprolinamide is carried out using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to a resin support. Subsequent amino acids are added one by one, with each amino acid being protected by a temporary blocking group. Once the peptide chain is complete, the final product is cleaved from the resin and purified.
科学的研究の応用
N-Acetylleucylprolinamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects. It has also been investigated for its ability to inhibit cancer cell growth and metastasis. Additionally, N-Acetylleucylprolinamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
142179-09-7 |
|---|---|
製品名 |
N-Acetylleucylprolinamide |
分子式 |
C13H23N3O3 |
分子量 |
269.34 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1 |
InChIキー |
CKLZCZMLTMDPBS-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
その他のCAS番号 |
142179-09-7 |
同義語 |
N-Ac-Leu-Pro-NH2 N-acetyl-L-leucyl-L-prolinamide N-acetylleucylprolinamide N-acetylleucylprolinamide, monohydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
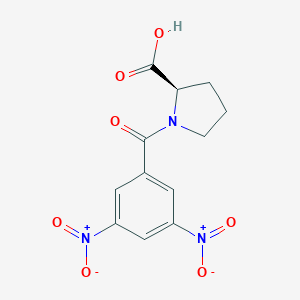
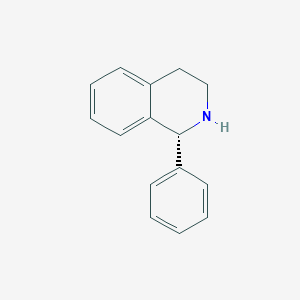
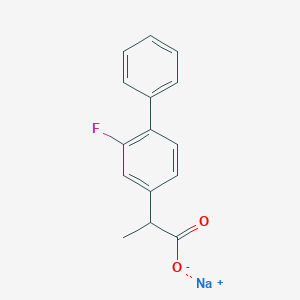
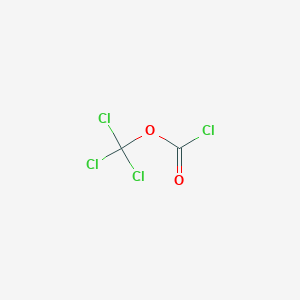
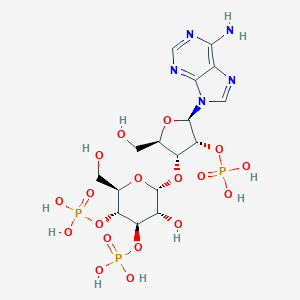
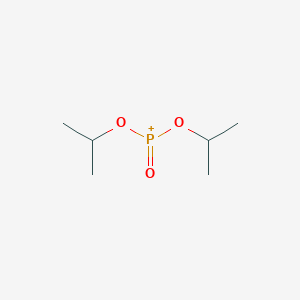
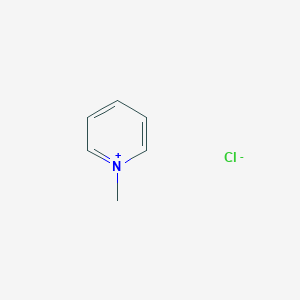
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
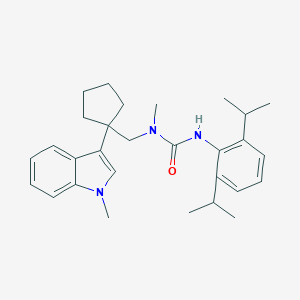
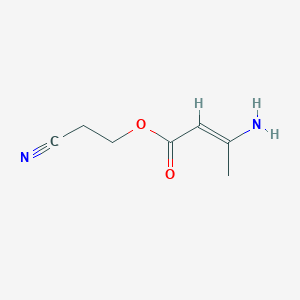
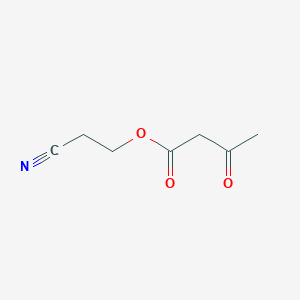
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
